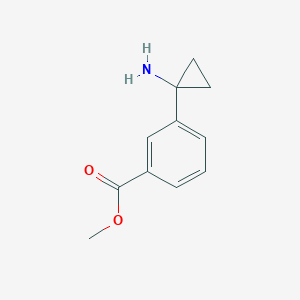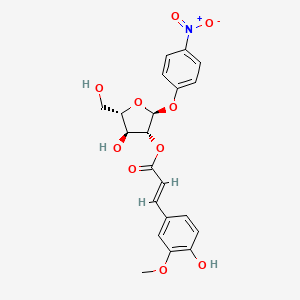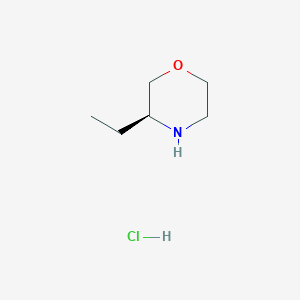
Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate
Descripción general
Descripción
“Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been studied for their various pharmacological activities2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate”. However, similar compounds like imidazole and 1,2,4-benzothiadiazine-1,1-dioxide have been synthesized and studied for their therapeutic potential32.Molecular Structure Analysis
The molecular structure of “Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate” is not readily available. However, it’s likely to contain a benzodiazole ring, similar to the 1,2,4-benzothiadiazine-1,1-dioxide2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate”. However, compounds with similar structures have been studied for their reactivity2.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate” are not readily available. However, similar compounds are usually solid and highly soluble in water and other polar solvents3.Aplicaciones Científicas De Investigación
-
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application : This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent .
- Methods of Application : It can be used in various research fields, such as the synthesis of complexes .
- Results or Outcomes : The specific outcomes can vary greatly depending on the particular synthesis or reaction being conducted .
-
Fluorinated Quinolone Antibacterial Drug Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Application : A similar compound, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
- Methods of Application : This compound is synthesized as part of the larger process of creating ciprofloxacin hydrochloride .
- Results or Outcomes : The end result is the production of ciprofloxacin hydrochloride, a potent antibacterial drug .
-
Kynurenine Aminotransferase II (KAT II) Inhibitor Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Application : A similar compound, (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, may be used in the preparation of a KAT II inhibitor .
- Methods of Application : This compound is synthesized as part of the larger process of creating a KAT II inhibitor .
- Results or Outcomes : The end result is the production of a potent KAT II inhibitor .
-
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application : This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent .
- Methods of Application : It can be used in various research fields, such as the synthesis of complexes .
- Results or Outcomes : The specific outcomes can vary greatly depending on the particular synthesis or reaction being conducted .
Safety And Hazards
There is no specific safety and hazard information available for “Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate”. However, it’s always important to handle chemical compounds with care and follow safety guidelines.
Direcciones Futuras
The future directions for the study of “Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially uncover new pharmacological activities and applications.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.
Propiedades
IUPAC Name |
methyl 7-chloro-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-8(13)4-2-5(10)7-6(3-4)11-9(14)12-7/h2-3H,1H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDPLHWTJYVJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Cl)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1428499.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline](/img/structure/B1428504.png)


![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)
![1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-](/img/structure/B1428511.png)

![Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1428513.png)



![2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1428519.png)

![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-ol](/img/structure/B1428522.png)